molecular formula C15H19N3O3S B2781589 12-[2-(morpholin-4-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one CAS No. 1210183-73-5

12-[2-(morpholin-4-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one

Cat. No.: B2781589
CAS No.: 1210183-73-5
M. Wt: 321.4
InChI Key: DFFOVVWWFWLEKY-UHFFFAOYSA-N
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Description

12-[2-(morpholin-4-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 12-[2-(morpholin-4-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides under conventional heating in acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

12-[2-(morpholin-4-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

12-(2-morpholin-4-yl-2-oxoethyl)-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-13(17-4-6-21-7-5-17)8-10-9-22-15-16-12-3-1-2-11(12)14(20)18(10)15/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFOVVWWFWLEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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